molecular formula C10H14Cl2N4 B1418082 {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride CAS No. 1185543-38-7

{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride

Cat. No.: B1418082
CAS No.: 1185543-38-7
M. Wt: 261.15 g/mol
InChI Key: LCWLKSLEQPHWKY-UHFFFAOYSA-N
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Description

{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride is a chemical compound with the empirical formula C10H14Cl2N4 and a molecular weight of 261.15 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a methyl group, and an aniline moiety. It is commonly used in scientific research and various industrial applications.

Preparation Methods

The synthesis of {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carbaldehyde with aniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the cell membrane or inhibiting enzyme function .

Comparison with Similar Compounds

{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

The compound {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14Cl2N4. The presence of the triazole ring contributes to its biological activity by enhancing interactions with various biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study evaluating various triazole derivatives, certain compounds displayed minimum inhibitory concentrations (MIC) as low as 0.5 mM against E. coli and Staphylococcus aureus .

CompoundMIC (mM)Target Organism
Triazole A0.5E. coli
Triazole B0.6Staphylococcus aureus
Triazole C0.8Candida albicans

Antioxidant Activity

Antioxidant potential is another important aspect of triazole derivatives. The compound's ability to scavenge free radicals can be assessed using assays such as DPPH and ABTS. In studies, related triazole compounds demonstrated IC50 values comparable to standard antioxidants like ascorbic acid . This suggests that this compound may also possess significant antioxidant properties.

Anticancer Activity

Emerging evidence highlights the anticancer potential of triazole derivatives. For example, certain compounds have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation .

In a recent study evaluating the anticancer effects of triazole derivatives:

  • Compound X exhibited an IC50 value of 10 µM against human breast cancer cells.
  • Compound Y showed significant activity against melanoma cells with an IC50 value of 15 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors in microbial pathogens and cancer cells.
  • Free Radical Scavenging : The antioxidant activity helps in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Apoptosis Induction : Certain derivatives trigger programmed cell death in cancerous cells through various pathways.

Case Studies

  • Antibacterial Study : A comparative study on the antibacterial efficacy of triazole derivatives showed that those with a phenyl ring exhibited enhanced activity due to improved binding affinity to bacterial enzymes .
  • Antioxidant Evaluation : In vitro assays demonstrated that specific triazole derivatives significantly reduced DPPH radical levels, indicating strong antioxidant capabilities .
  • Cytotoxicity Assessment : A series of compounds were tested against different cancer cell lines; results indicated that modifications in the triazole structure could lead to improved anticancer properties .

Properties

IUPAC Name

4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8;;/h2-5H,6,11H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWLKSLEQPHWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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